1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol
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Overview
Description
1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol This compound features a cyclopropyl group attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an ethanol moiety
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with cyclopropylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Scientific Research Applications
1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound’s cyclopropyl and methoxy groups may facilitate binding to enzymes or receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol can be compared with similar compounds such as:
1-Cyclopropyl-1-(2,4-dimethoxyphenyl)ethanol: Similar structure but with methoxy groups at different positions, leading to different chemical and biological properties.
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol: Another isomer with distinct reactivity and applications.
1-Cyclopropyl-1-(2,5-dimethoxyphenyl)propanol: A compound with a longer carbon chain, affecting its physical and chemical properties.
Biological Activity
1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18O. The structure features a cyclopropyl group attached to a phenyl ring that is further substituted with two methoxy groups at the 2 and 5 positions. This unique arrangement may influence its biological activity through steric and electronic effects.
The biological activity of this compound is thought to involve interactions with various biomolecular targets. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, leading to diverse pharmacological effects. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and analgesic properties by inhibiting specific pathways involved in pain and inflammation.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. The following table summarizes some key findings:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Apoptosis induction |
Similar Compound A | U-937 | 0.48 | Caspase activation |
Similar Compound B | MDA-MB-231 | 0.78 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The following table outlines some relevant studies:
Study | Model | Effect Observed |
---|---|---|
Study A | Mouse model of inflammation | Reduced swelling by 30% |
Study B | In vitro cytokine assay | Decreased IL-6 production by 50% |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis, indicating its potential as an anticancer agent.
- Inflammation Model : In a rat model of arthritis, administration of the compound led to a marked decrease in inflammatory markers and pain scores compared to control groups.
Properties
IUPAC Name |
1-cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(14,9-4-5-9)11-8-10(15-2)6-7-12(11)16-3/h6-9,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDONEVNGIYCOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=C(C=CC(=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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